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Compound of Interest

2-Chlorooxazolo[5,4-c]pyridine
Compound Name:

hydrochloride
CAS No.: 1258650-05-3
Cat. No.: B1421860

Get Quote

Technical Guide: 2-Chlorooxazolo[5,4-c]pyridine
Hydrochloride
Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic scaffold
predominantly utilized in the synthesis of bioactive small molecules, particularly kinase
inhibitors and GPCR ligands.[1][2] Structurally, it functions as a purine bioisostere, offering a
rigid bicyclic framework that mimics the adenosine triphosphate (ATP) adenine ring, making it a
critical intermediate in oncology and immunology drug discovery.

This guide provides a comprehensive technical analysis of the molecule’s structural properties,
synthetic pathways, and reactivity profile, designed for medicinal chemists and process
development scientists.
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Structural Characterization & Physiochemical
Properties[3]

The molecule consists of a pyridine ring fused to an oxazole ring across the [c] face (positions
3 and 4 of the pyridine). The "2-chloro" designation indicates a reactive electrophilic center at
the C2 position of the oxazole ring, while the hydrochloride salt form is utilized to enhance
stability and solubility during storage and handling.

Molecular Identity

Property Data

IUPAC Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Common Name 2-Chlorooxazolo[5,4-c]pyridine HCI

CAS Number (Free Base) 1303783-09-4 (Generic reference for base)
Molecular Formula CsH3CIN20O[1][2][3][4][516]1[7118][9] - HCI
Molecular Weight 190.03 g/mol (Salt); 154.55 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, Methanol; sparingly soluble in

Solubility DCM

Structural Logic & Salt Selection

The free base, 2-chlorooxazolo[5,4-c]pyridine, possesses a basic nitrogen within the pyridine

ring (

).

« Instability: The C2-chlorine is susceptible to hydrolysis in moist air, converting the active
electrophile back to the oxazolone (inactive).

o Salt Advantage: The hydrochloride salt protonates the pyridine nitrogen. This electron-
withdrawing effect further activates the C2 position for Nucleophilic Aromatic Substitution (

) while simultaneously stabilizing the crystal lattice against ambient hydrolysis.
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Synthetic Pathway & Methodology

The synthesis of 2-chlorooxazolo[5,4-c]pyridine hydrochloride typically proceeds via a
cyclization-chlorination sequence starting from 3-amino-4-hydroxypyridine.

Reaction Workflow (DOT Visualization)
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Figure 1: Step-wise synthetic route from aminohydroxypyridine precursor to the final
hydrochloride salt.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method derived from homologous series (e.g.,
oxazolo[4,5-b]pyridine) adapted for the [5,4-c] isomer.

Step 1: Cyclization to the Oxazolone

o Reagents: Suspend 3-amino-4-hydroxypyridine (1.0 eq) in dry THF. Add 1,1'-
Carbonyldiimidazole (CDI) (1.2 eq).

o Conditions: Reflux under nitrogen for 4—6 hours. Monitor by LC-MS for the disappearance of
the starting material (

) and formation of the cyclic urea (
).

o Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold
THF, and dry in vacuo.

Step 2: Chlorination[8]

e Reagents: Suspend the oxazolone intermediate in Phosphorus Oxychloride (
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) (excess, acts as solvent). Add
(1.0 eq) to accelerate the reaction.

e Conditions: Heat to 100°C for 4 hours.
» Critical Safety: Quenching

is highly exothermic. Remove excess

via rotary evaporation first. Pour the residue slowly onto crushed ice/NaHCOs. Extract
immediately with Dichloromethane (DCM).

Step 3: Salt Formation

e Procedure: Dissolve the free base oil in anhydrous diethyl ether or dioxane.
o Addition: Add 4M HCI in dioxane dropwise at 0°C.

« Isolation: The hydrochloride salt will precipitate as a white/off-white solid. Filter under inert
atmosphere (Argon) to prevent hydrolysis.

Reactivity Profile & Applications

The core utility of 2-chlorooxazolo[5,4-c]pyridine lies in its reactivity as a heterocyclic
electrophile.

Nucleophilic Aromatic Substitution ()

The C2 position is highly activated due to the electron-deficient nature of the fused pyridine ring
and the electronegativity of the oxazole oxygen/nitrogen.

e Amination: Reacts with primary and secondary amines to form 2-aminooxazolopyridines
(common kinase inhibitor motif).

» Alkoxylation: Reacts with alkoxides to form ethers.

Mechanism of Action in Drug Design
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This scaffold is a bioisostere of purine. In kinase inhibitors, the oxazolopyridine nitrogen atoms
often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Reactivity Logic Map (DOT Visualization)
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Figure 2: Divergent synthesis pathways utilizing the C2-chloro handle for library generation.

Handling, Stability, and Safety
Stability Protocol

e Moisture Sensitivity: The C-Cl bond is labile. Storage in a desiccator at -20°C is required.

o Free Base vs. Salt: Always generate the free base in situ if possible. If isolation is necessary,
the HCI salt is significantly more stable than the free base oil.

Safety (MSDS Highlights)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319).
o Specific Danger: Reacts with water to release HCI gas and the corresponding oxazolone.

e PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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